molecular formula C15H25N3O2S B6697333 N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Cat. No.: B6697333
M. Wt: 311.4 g/mol
InChI Key: UFFWQMRPCSXHQY-UHFFFAOYSA-N
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Description

N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and various functional groups

Properties

IUPAC Name

N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-4-12-11(3)21-14(17-12)5-7-16-15(20)18-8-6-10(2)13(18)9-19/h10,13,19H,4-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFWQMRPCSXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)CCNC(=O)N2CCC(C2CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the ethyl and methyl groups. The pyrrolidine ring is then synthesized and functionalized with a hydroxymethyl group. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Solvent selection, temperature control, and purification methods such as crystallization or chromatography are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the ethyl and methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-carboxy-3-methylpyrrolidine-1-carboxamide.

    Reduction: Formation of N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-amine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can be compared with other thiazole and pyrrolidine derivatives.
  • Compounds such as N-[2-(4-methyl-5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide and N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(hydroxymethyl)-3-ethylpyrrolidine-1-carboxamide share structural similarities.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
  • Its specific arrangement of the thiazole and pyrrolidine rings, along with the hydroxymethyl and carboxamide groups, may result in unique interactions with molecular targets, making it a valuable compound for research and development.

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